2-Chloro-6-methyl-4-nitropyridine 1-oxide

Vue d'ensemble

Description

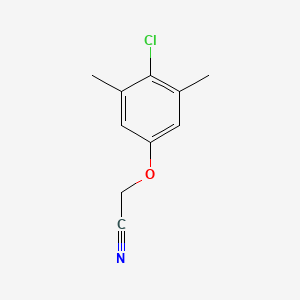

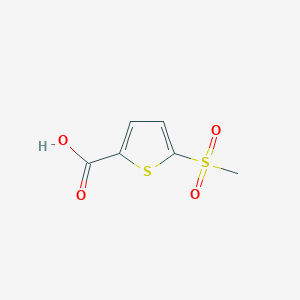

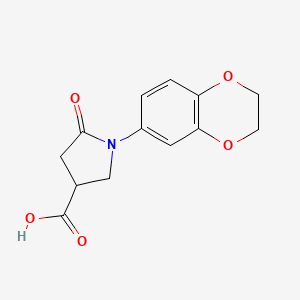

“2-Chloro-6-methyl-4-nitropyridine 1-oxide” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of C6H5ClN2O3 .

Molecular Structure Analysis

The nitro group in the compound is essentially coplanar with the aromatic ring . The molecular packing exhibits a herringbone pattern . The molecular formula is C6H5ClN2O3 .Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-6-methyl-4-nitropyridine 1-oxide” is 188.57 g/mol . It has a topological polar surface area of 71.3 Ų .Applications De Recherche Scientifique

Structural Analysis

2-Chloro-6-methyl-4-nitropyridine 1-oxide and its derivatives are extensively studied for their molecular structures, often determined through methods like gas-phase electron diffraction, X-ray crystallography, and vibrational spectroscopy. These compounds exhibit unique molecular conformations, contributing valuable insights into intermolecular interactions, hydrogen bonding, and molecular geometry (Chiang & Song, 1983), (Ban-Oganowska et al., 2001).

Crystal Engineering and Nonlinear Optics

These compounds are pivotal in crystal engineering, especially for developing materials with quadratic nonlinear optical behavior. Their molecular complexation and alignment of chromophores, studied through methods like second harmonic generation (SHG) and X-ray topography, are crucial for applications in nonlinear optics (Muthuraman et al., 2001).

NMR Spectral and Theoretical Studies

NMR spectroscopy, coupled with theoretical calculations, provides profound insights into the electronic structure and dynamics of these molecules. These studies are instrumental in understanding the chemical shifts, molecular stability, and intramolecular interactions within these compounds (Laihia et al., 2006).

Vibrational Studies and Material Characterization

Vibrational studies, including IR and Raman spectroscopy, along with X-ray diffraction, are used to analyze the molecular and crystal structures. These studies shed light on the role of substituents in altering molecular arrangements and intermolecular interactions, which are crucial for materials science and engineering (Lorenc et al., 2012).

Safety And Hazards

The compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . In case of exposure, it is recommended to flush the eyes, remove to fresh air, and wash out the mouth with copious amounts of water .

Relevant Papers The relevant papers retrieved include a study on the observation of attractive intermolecular C–H⋯O interaction in the compound and a two-step continuous flow synthesis of 4-Nitropyridine .

Propriétés

IUPAC Name |

2-chloro-6-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTROWSASXESEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=[N+]1[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372852 | |

| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methyl-4-nitropyridine 1-oxide | |

CAS RN |

40314-84-9 | |

| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1302433.png)

![Thieno[3,2-b]thiophene-2-carbohydrazide](/img/structure/B1302434.png)

![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)